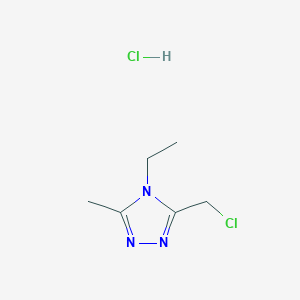

3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

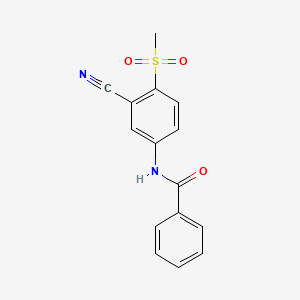

The compound "3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry and has been incorporated into a variety of compounds with diverse biological activities .

Synthesis Analysis

The synthesis of triazole derivatives often begins with the formation of 3-mercapto-1,2,4-triazoles, which can be obtained from acyl hydrazines and isothiocyanates. These intermediates can be further functionalized to yield 3-chloromethyl triazoles . Specifically, the synthesis of "3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride" likely involves the hydroxymethylation of 1H-1,2,4-triazole followed by chlorination to introduce the chloromethyl group, as described in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Theoretical calculations, such as density functional theory (DFT), can also be employed to predict the molecular geometry, vibrational frequencies, and chemical shift values, which can be compared with experimental data for validation .

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions. For instance, chloromethyl triazoles can react with trialkylphosphites to yield phosphonyl derivatives . They can also participate in reactions with sulfur and oxygen nucleophiles to form sulfides and ethers, respectively . The reactivity of the chloromethyl group in triazoles makes them valuable intermediates for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the triazole ring can significantly affect these properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the compound's acidity, basicity, and overall reactivity . The hydrochloride salt form of a triazole derivative would be expected to have improved water solubility compared to its free base form .

科学的研究の応用

Pharmacological Properties

Triazole derivatives, including compounds similar to 3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride, have been found to possess significant pharmacological properties. They exhibit anti-convulsive activity and are potentially useful for treating conditions like epilepsy, tension, and agitation (Shelton, 1981).

Synthesis of Energetic Salts

Triazolyl-functionalized monocationic energetic salts have been synthesized through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibit good thermal stability and high density, making them of interest in material science applications (Wang, Gao, Ye, & Shreeve, 2007).

Corrosion Inhibition

4H-1,2,4-triazole derivatives have been used for corrosion and dissolution protection of mild steel in hydrochloric acid solutions. Their inhibiting efficiency depends on the type and nature of the substituents in the inhibitor molecule (Bentiss et al., 2007).

Synthesis of Pesticide Intermediates

The compound is an important intermediate for preparing pesticides. A specific process for its synthesis involves hydroxymethylation and reaction with thioyl chloride (Ying, 2004).

Development of Antimicrobial Agents

Novel triazole derivatives, related to the 3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride, have been synthesized and evaluated for their antimicrobial activities against various pathogenic bacteria and fungi (Altıntop et al., 2011).

Corrosion Inhibition on Copper

The efficiency of triazole derivatives as corrosion inhibitors for copper in hydrochloric acid medium has been investigated, demonstrating potential applications in protecting metal surfaces (Sudheer & Quraishi, 2013).

Tuberculosis Inhibition Activities

Certain 1,2,4-triazole derivatives have shown antibacterial activity against Mycobacterium species, indicating their potential in developing treatments for tuberculosis (Wujec et al., 2008).

Safety and Hazards

特性

IUPAC Name |

3-(chloromethyl)-4-ethyl-5-methyl-1,2,4-triazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-3-10-5(2)8-9-6(10)4-7;/h3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVRQYNFDDAJBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1CCl)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3009654.png)

![3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B3009657.png)

![6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3009659.png)

![{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B3009661.png)

![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)

![4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine](/img/structure/B3009669.png)

![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)